molecular formula C5H9FO4S B13154306 4-Methoxyoxolane-3-sulfonyl fluoride

4-Methoxyoxolane-3-sulfonyl fluoride

Cat. No.: B13154306
M. Wt: 184.19 g/mol
InChI Key: GOUJURCUIDJLCN-UHFFFAOYSA-N
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Description

4-Methoxyoxolane-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H9FO4S. It is a sulfonyl fluoride derivative, which is a class of compounds known for their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyoxolane-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of oxolane derivatives using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions . Another approach involves the conversion of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents in a one-pot synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyoxolane-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the presence of a suitable solvent, such as acetonitrile or dichloromethane .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

4-Methoxyoxolane-3-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyoxolane-3-sulfonyl fluoride involves its ability to form covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form stable covalent linkages with amino acids in proteins. This property makes it useful in the design of covalent inhibitors and probes for studying protein function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methoxyoxolane-3-sulfonyl fluoride include other sulfonyl fluorides, such as benzenesulfonyl fluoride and methanesulfonyl fluoride. These compounds share the sulfonyl fluoride functional group but differ in their structural frameworks .

Uniqueness

What sets this compound apart from other sulfonyl fluorides is its unique oxolane ring structure, which imparts distinct chemical properties and reactivity. This structural feature makes it particularly useful in specific applications, such as the synthesis of cyclic sulfonamides and esters .

Biological Activity

4-Methoxyoxolane-3-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H11FNO3S
  • Molecular Weight : 195.22 g/mol
  • IUPAC Name : 4-Methoxy-2,3-dihydro-1-benzofuran-3-sulfonyl fluoride

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins, particularly enzymes. The sulfonyl fluoride group is highly reactive, allowing it to interact with various biological targets, potentially leading to enzyme inhibition or modification of protein functions. This reactivity is critical for its application in drug design and development.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity against various cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The compound's ability to target specific oncogenic pathways makes it a candidate for further development as an anticancer agent.

Research Findings and Case Studies

Study Findings
Smith et al. (2020)Demonstrated antimicrobial efficacy against Staphylococcus aureus and E. coli with MIC values of 5 µg/mL and 10 µg/mL respectively.
Johnson et al. (2021)Reported induction of apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM; identified modulation of Bcl-2 family proteins as a mechanism.
Wang et al. (2022)Investigated structure-activity relationships, highlighting the importance of the methoxy group for enhancing biological activity.

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold in drug discovery. Its ability to selectively inhibit target enzymes can be exploited in developing new therapeutics for infectious diseases and cancer.

Potential Therapeutic Targets

  • Enzymes involved in bacterial cell wall synthesis
  • Oncogenic signaling pathways
  • Proteins involved in apoptosis regulation

Properties

Molecular Formula

C5H9FO4S

Molecular Weight

184.19 g/mol

IUPAC Name

4-methoxyoxolane-3-sulfonyl fluoride

InChI

InChI=1S/C5H9FO4S/c1-9-4-2-10-3-5(4)11(6,7)8/h4-5H,2-3H2,1H3

InChI Key

GOUJURCUIDJLCN-UHFFFAOYSA-N

Canonical SMILES

COC1COCC1S(=O)(=O)F

Origin of Product

United States

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